6-tert-butyl-3-[(4-nitrophenyl)amino]-1,2,4-triazin-5(4H)-one
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Description
6-tert-butyl-3-[(4-nitrophenyl)amino]-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C13H15N5O3 and its molecular weight is 289.295. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antitumor Activity
Several studies have investigated the antibacterial and antitumor properties of compounds related to 6-tert-butyl-3-[(4-nitrophenyl)amino]-1,2,4-triazin-5(4H)-one. For instance, Holla et al. (1999, 2002) synthesized new compounds that exhibited antibacterial activity comparable to nitrofurazone, and some showed moderate in vitro antitumor activity against a panel of 60 tumor cell lines (Holla et al., 1999); (Holla et al., 2002).
Larvicidal and Antimicrobial Activities
Kumara et al. (2015) explored the synthesis of novel triazinone derivatives, which were evaluated for their antimicrobial properties against bacterial and fungal pathogens and for mosquito larvicidal activity (Kumara et al., 2015).
Photoinduced Reactions
Parlar and Pletsch (1988) conducted photokinetic experiments that showed the deamination reactions of certain triazinones are dependent on oxygen and water (Parlar & Pletsch, 1988).
Antioxidant Activity
Novodvorskyi et al. (2022) synthesized new hydrazones containing 1,2,4-triazine-5-one core and tested their antioxidant activity. They found that some derivatives were twice as active as ascorbic acid, suggesting potential as oxidative stress suppressors (Novodvorskyi et al., 2022).
Electrophilic Substitution Reactions
Mironovich and Shcherbinin (2014) focused on the reactivity of amino groups in certain triazine compounds, exploring diazotization and formylation processes (Mironovich & Shcherbinin, 2014).
Antimicrobial Agents
Malik and Patel (2017) synthesized new 1,3,5-triazine derivatives and evaluated their in vitro antimicrobial activity against various microorganisms, showing significant effectiveness (Malik & Patel, 2017).
Properties
IUPAC Name |
6-tert-butyl-3-(4-nitroanilino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-13(2,3)10-11(19)15-12(17-16-10)14-8-4-6-9(7-5-8)18(20)21/h4-7H,1-3H3,(H2,14,15,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBDJVCIUPGAME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.